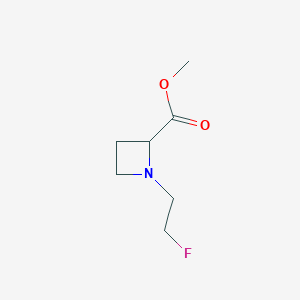
Methyl 1-(2-fluoroethyl)azetidine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (2S)-1-(2-fluoroethyl)azetidine-2-carboxylate is a synthetic organic compound that belongs to the class of azetidines
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S)-1-(2-fluoroethyl)azetidine-2-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoroethylamine and a suitable azetidine precursor.
Formation of Azetidine Ring: The azetidine ring is formed through a cyclization reaction, often involving the use of a base and a suitable solvent.
Esterification: The carboxylate group is introduced through an esterification reaction, typically using methanol and an acid catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
Methyl (2S)-1-(2-fluoroethyl)azetidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: The fluorine atom in the 2-fluoroethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical studies.
Medicine: The compound could be investigated for its potential therapeutic properties, such as antiviral or anticancer activity.
Industry: It may find applications in the development of new materials or as an intermediate in chemical manufacturing processes.
Mecanismo De Acción
The mechanism of action of methyl (2S)-1-(2-fluoroethyl)azetidine-2-carboxylate would depend on its specific interactions with biological targets. Potential molecular targets could include enzymes, receptors, or nucleic acids. The compound may exert its effects through binding to these targets and modulating their activity, leading to various biological outcomes.
Comparación Con Compuestos Similares
Similar Compounds
Methyl (2S)-1-(2-chloroethyl)azetidine-2-carboxylate: Similar structure but with a chlorine atom instead of fluorine.
Methyl (2S)-1-(2-bromoethyl)azetidine-2-carboxylate: Similar structure but with a bromine atom instead of fluorine.
Methyl (2S)-1-(2-iodoethyl)azetidine-2-carboxylate: Similar structure but with an iodine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in methyl (2S)-1-(2-fluoroethyl)azetidine-2-carboxylate can impart unique properties, such as increased metabolic stability and altered electronic characteristics, compared to its chloro, bromo, and iodo counterparts
Propiedades
Fórmula molecular |
C7H12FNO2 |
|---|---|
Peso molecular |
161.17 g/mol |
Nombre IUPAC |
methyl 1-(2-fluoroethyl)azetidine-2-carboxylate |
InChI |
InChI=1S/C7H12FNO2/c1-11-7(10)6-2-4-9(6)5-3-8/h6H,2-5H2,1H3 |
Clave InChI |
MWJBLNRWWBKFAL-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1CCN1CCF |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


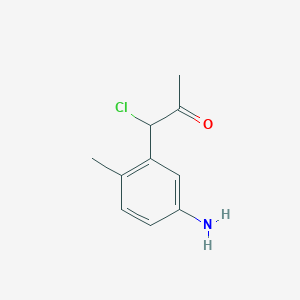
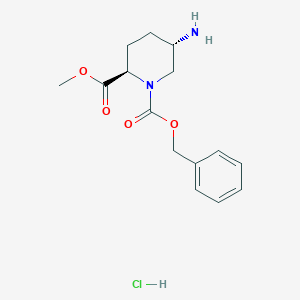
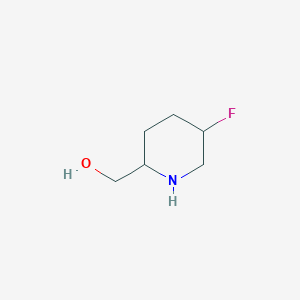
![Thiazolo[4,5-b]pyridin-2-amine,7-methyl-n-phenyl-](/img/structure/B14037555.png)
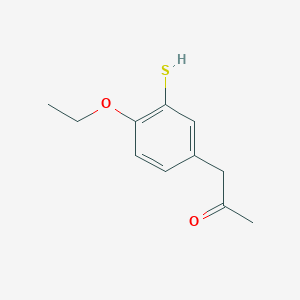

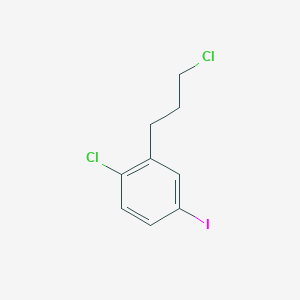
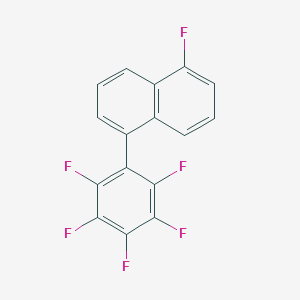
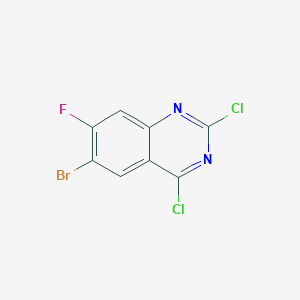
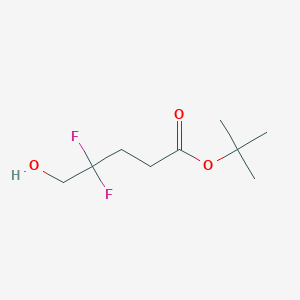

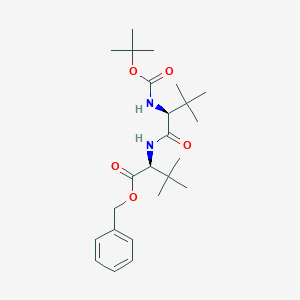
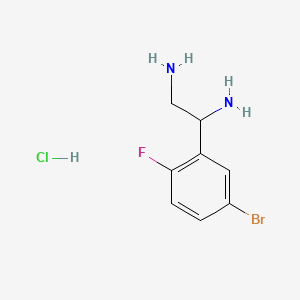
![6-Methyl-9-(thiophen-3-yl)-2,6,9-triazaspiro[4.5]decan-8-one hydrochloride](/img/structure/B14037598.png)
